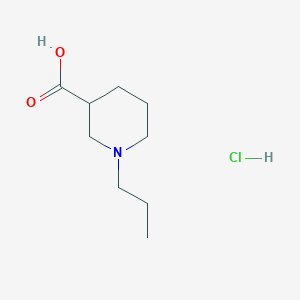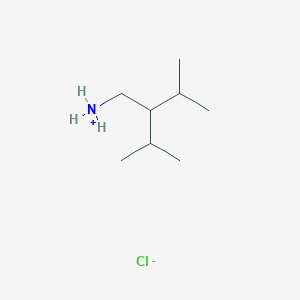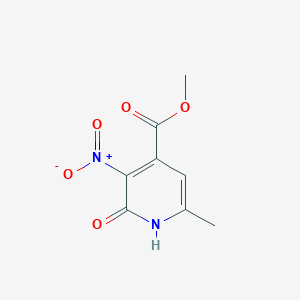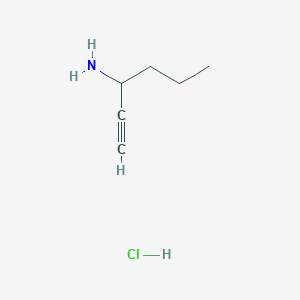
(5-Amino-1,3-benzoxazol-2-yl)methanol
Descripción general
Descripción
“(5-Amino-1,3-benzoxazol-2-yl)methanol” is an organic compound that belongs to the class of alpha amino acid amides . It is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives, including “this compound”, can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4,9H2 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 164.16 .Aplicaciones Científicas De Investigación
Influence on Binding Constants and Stoichiometry
Research has explored the interaction of benzoxazole derivatives with β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD), focusing on how methanol concentration affects equilibrium constants and complex formation. Such studies are significant in understanding the solubilization and stabilization of these compounds, potentially useful in drug delivery systems and molecular recognition processes (Mrozek et al., 2002).
Catalysts for Chemical Reactions
Benzoxazole derivatives have been identified as efficient catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. Their ability to facilitate reactions under mild conditions with low catalyst loadings highlights their potential in synthesizing a wide range of organic compounds, contributing to the fields of organic synthesis and medicinal chemistry (Ozcubukcu et al., 2009).
Synthesis of Novel Compounds
Benzoxazole derivatives serve as precursors in the multicomponent synthesis of complex molecules like pyrrolo[3,4-b]pyridin-5-one, demonstrating the versatility of these compounds in constructing novel chemical entities. This capability is crucial for developing new materials and pharmaceuticals (Janvier et al., 2002).
Photophysical Properties
The study of benzoxazole derivatives has extended to their photophysical properties, revealing their potential applications in fluorescence-based sensors and organic light-emitting diodes (OLEDs). These compounds exhibit significant fluorescence and absorption characteristics, which can be tuned for specific applications (Guzow et al., 2003).
Nanoparticle Synthesis
Benzoxazole derivatives have been utilized in the synthesis and stabilization of metal nanoparticles, a crucial area of research in nanotechnology. Their role in reducing and stabilizing agents for zinc nanoparticles opens avenues for applications in catalysis, electronics, and medicine (Pushpanathan & Kumar, 2014).
Mecanismo De Acción
Target of Action
Benzoxazole derivatives have been found to exhibit antimicrobial activity against a variety of pathogens, including gram-positive bacteria such as bacillus subtilis .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen or cancer cell .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with various biochemical processes essential for the survival and proliferation of pathogens and cancer cells .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may induce cell death or inhibit cell proliferation .
Análisis Bioquímico
Biochemical Properties
(5-Amino-1,3-benzoxazol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to active sites on enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and energy metabolism . The compound’s involvement in these pathways can lead to changes in metabolic flux and alterations in metabolite levels . For example, this compound has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . For instance, this compound has been observed to accumulate in the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors . Its localization to the mitochondria also allows it to modulate metabolic processes directly .
Propiedades
IUPAC Name |
(5-amino-1,3-benzoxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGBIVMJCCRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)





![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

